Dichloromethyltrimethylgermane
Description
Overview of Organogermanium Compounds in Contemporary Chemical Research
Organogermanium chemistry, the study of chemical compounds containing a carbon-to-germanium (C-Ge) bond, holds a unique position within the broader field of organometallic chemistry. wikipedia.org Germanium, sharing Group 14 in the periodic table with carbon, silicon, tin, and lead, imparts properties to its organic derivatives that are intermediate between those of organosilicon and organotin compounds. wikipedia.org While the high cost of germanium has historically limited the development of its organometallic chemistry compared to silicon, research in this area is expanding due to the unique reactivity and applications of these compounds. wikipedia.org
Organogermanium compounds are noted for their considerable thermal stability and chemical inertness, similar to organosilanes, though they are generally less thermally stable and more chemically reactive than their silicon counterparts. paperpublications.org The majority of these compounds are tetrahedral Ge(IV) derivatives. wikipedia.org They have found applications in diverse fields such as microelectronics, polymerization catalysis, and nanotechnology. google.com For instance, isobutylgermane is utilized in Metalorganic Vapor Phase Epitaxy (MOVPE) for depositing germanium semiconductor films. wikipedia.org Furthermore, there is growing interest in the biological activities of organogermanium compounds, with some derivatives being investigated for their potential as anticancer and chemotherapeutic agents due to their low mammalian toxicity compared to inorganic germanium compounds. paperpublications.orgijpsat.orgscispace.com
Modern research focuses on several key areas, including the synthesis of low-coordinate germanium species, such as germylenes (R₂Ge:), and multiply bonded compounds like germenes (Ge=C) and digermenes (Ge=Ge). mdpi.com The synthesis of these and other complex organogermanium molecules often relies on foundational preparation methods, including the alkylation of germanium halides with organolithium or Grignard reagents, hydrogermylation, and palladium-catalyzed cross-coupling reactions. wikipedia.org
Strategic Importance of Dichloromethyltrimethylgermane in Organogermanium Synthesis
This compound (C₄H₁₀Cl₂Ge) is a key reagent and precursor in the field of organogermanium synthesis. lookchem.com Its primary strategic importance lies in its role as a starting material for the creation of more complex organogermanium molecules and inorganic germanium compounds. lookchem.com The presence of two reactive chlorine atoms attached to the germanium center allows for stepwise or double substitution reactions, making it a versatile building block.
This compound is utilized in chemical synthesis to introduce the trimethylgermyl moiety or a functionalized methylgermyl group into various molecular frameworks. lookchem.com Its application is noted in the preparation of organic-inorganic hybrid materials, where it can be incorporated into polymer structures. googleapis.comjustia.comgoogleapis.com For example, it is listed among other organogermanium compounds used in methods for preparing polymerizable compositions for optical materials and other specialized polymers. google.comgoogle.com The reactivity of the Ge-Cl bonds enables its use in reactions to form a range of germanium-based materials with potential for industrial applications. lookchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 19272-94-7 researchgate.net |
| Molecular Formula | C₄H₁₀Cl₂Ge researchgate.net |
| Molar Mass | 201.62 g/mol researchgate.net |
| Boiling Point | 149-150 °C researchgate.net |
| Density | 1.334 g/cm³ researchgate.net |
Historical Context and Evolution of Research on this compound
The field of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane, by Clemens Winkler, the discoverer of germanium. wikipedia.orgscispace.com This pioneering work laid the foundation for the exploration of compounds with carbon-germanium bonds. For many decades, research in the field progressed slowly, often in the shadow of the more economically viable and widespread organosilicon chemistry. wikipedia.org
Specific historical details on the first synthesis of this compound are not extensively documented in readily available literature. However, its emergence is intrinsically linked to the development of general synthetic methodologies for organohalogermanes. The common methods for preparing such compounds involve the direct reaction of alkyl halides with germanium metal or the partial alkylation or arylation of germanium tetrachloride (GeCl₄) using organometallic reagents like Grignard or organolithium compounds. wikipedia.org
The evolution of research involving this compound can be traced through its appearance in patent literature, which indicates its utility as a component in specialized chemical formulations. By the early 21st century, it was being cited as a constituent in polymerizable compositions for optical materials and as a regulator in polymerization processes. google.comgoogle.com More recent patent applications from the 2010s describe its use as a potential component in the synthesis of complex organic-inorganic hybrid materials, highlighting its continued relevance as a specialized building block in materials science. googleapis.comjustia.comgoogleapis.com This trajectory shows a shift from fundamental academic curiosity to targeted application in advanced materials.
Structure
2D Structure
Properties
IUPAC Name |
dichloromethyl(trimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Ge/c1-7(2,3)4(5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEYTDQHEXSGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628963 | |
| Record name | (Dichloromethyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19272-94-7 | |
| Record name | (Dichloromethyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dichloromethyltrimethylgermane
Established Synthetic Pathways to Dichloromethyltrimethylgermane
The traditional synthesis of organohalogenated germanium compounds can be broadly categorized into direct synthesis from elemental germanium and routes starting from germanium-containing precursors.
Direct Synthesis Approaches
The direct synthesis approach, analogous to the well-known Rochow-Müller process for producing dimethyldichlorosilane, represents a potential industrial-scale method. This process would theoretically involve the direct reaction of elemental germanium with a methyl halide, such as methyl chloride, at elevated temperatures in the presence of a catalyst.
For the analogous silicon-based synthesis, a contact mass is prepared using silicon and a copper catalyst, often with promoters like tin or cesium to improve selectivity and reactivity. google.comgoogle.com A similar methodology for this compound would involve passing methyl chloride gas through a fluidized bed reactor containing powdered germanium and a copper-based catalyst. The reaction aims to directly form a mixture of methylchlorogermanes, from which this compound can be separated.
Reaction Scheme (Analogous to Direct Process): Ge + CH₃Cl → (CH₃)ₓGeCl₄₋ₓ (mixture of products)
This method's primary advantage is the use of elemental germanium as a relatively low-cost starting material. However, it typically produces a mixture of products (e.g., methyltrichlorogermane, dimethyl dichlorogermane, trimethylchlorogermane), requiring extensive purification to isolate the desired this compound.
Precursor-Based Synthesis Routes Utilizing Germanium Precursors
A more common and controlled laboratory-scale approach involves the use of specific germanium precursors, most notably germanium tetrachloride (GeCl₄). This method offers greater selectivity towards the desired product through the stepwise substitution of chloride atoms with methyl groups.
One established pathway is the partial methylation of germanium tetrachloride using an organometallic methylating agent, such as a Grignard reagent (e.g., methylmagnesium chloride) or an organolithium reagent. By carefully controlling the stoichiometry of the reactants, the reaction can be directed to favor the formation of this compound.
Example Reaction with Grignard Reagent: GeCl₄ + 2 CH₃MgCl → (CH₃)₂GeCl₂ + 2 MgCl₂
The use of germanium halides as precursors is a cornerstone of organogermanium chemistry. Recent studies in related fields have highlighted the utility of all-inorganic germanium salts like GeX₄ (where X = Cl, Br, I) as robust and often less hazardous alternatives to other halide sources for the synthesis of advanced materials. nih.gov This underscores the fundamental importance of precursors like germanium tetrachloride in synthetic chemistry. nih.gov
Advanced Synthetic Techniques and Optimization Strategies for this compound
Research in chemical synthesis continuously seeks to improve efficiency, selectivity, and sustainability. These principles are applied to the synthesis of this compound through the development of advanced catalytic systems and the adoption of green chemistry practices.
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to optimizing the synthesis of organometallic compounds. mdpi.com In the context of the direct synthesis process, the choice of catalyst and promoters is critical for maximizing the yield and selectivity of this compound. google.com
Heterogeneous Catalysis: In the direct process, a heterogeneous catalyst, typically copper-based, facilitates the reaction between solid germanium and gaseous methyl chloride. The catalyst's performance can be enhanced with promoters such as tin, antimony, or alkali metals, which can influence the product distribution. google.com
Homogeneous Catalysis: For precursor-based routes, while not always required, homogeneous catalysts can play a role in improving reaction conditions. Modern organometallic chemistry often utilizes transition-metal catalysts, such as those based on palladium or rhodium, to achieve highly selective transformations under mild conditions. d-nb.infonih.gov The application of such tailored catalysts could potentially lead to more efficient and selective methylation of germanium precursors, reducing the formation of unwanted byproducts.
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryforsustainability.orginnovationnewsnetwork.com Applying these principles to the synthesis of this compound involves several strategies:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic routes are often superior in this regard compared to stoichiometric reactions. flinders.edu.au
Use of Less Hazardous Materials: This includes selecting safer solvents and reagents. For instance, research into related syntheses has focused on using less toxic halide precursors, a principle that could be applied here. nih.gov
Catalysis: As mentioned, catalytic reactions are preferred over stoichiometric ones because they minimize waste by using small amounts of the catalyst to convert large amounts of reactants. epa.gov
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. This can be achieved through more effective catalysis or by exploring alternative energy sources like electrochemistry. flinders.edu.au Electrochemical methods, for example, are being explored for the deposition of germanium-containing precursors from less hazardous organic electrolytes like propylene (B89431) glycol. uni.lu
Purification and Isolation Methodologies for this compound
The final and crucial stage of synthesis is the purification and isolation of the target compound from the reaction mixture. Given that this compound is a liquid with a distinct boiling point of 149-150 °C, fractional distillation is the primary method employed for its purification. researchgate.net
This technique separates compounds based on differences in their boiling points. In a typical synthesis, the crude reaction mixture may contain unreacted starting materials, catalysts, solvents, and various side-products (e.g., other methylchlorogermanes). During fractional distillation, the mixture is heated, and the component with the lowest boiling point vaporizes first, travels up a fractionating column, and is then condensed and collected. By carefully controlling the temperature, a high-purity fraction of this compound can be isolated.
A critical consideration during purification is the compound's sensitivity to hydrolysis. researchgate.net Contact with water can lead to the replacement of the chloro ligands with hydroxyl groups, forming germoxanes. Therefore, all purification steps must be carried out under strictly anhydrous (water-free) conditions, typically under an inert atmosphere of nitrogen or argon.
Chemical Reactivity and Transformation Pathways of Dichloromethyltrimethylgermane
Hydrolytic Stability and Reactivity Profiles of Dichloromethyltrimethylgermane
The hydrolytic stability of a compound refers to its ability to resist chemical decomposition in the presence of water. eco-vector.com In the case of this compound, the presence of the germanium-carbon bond and the carbon-chlorine bonds influences its behavior in aqueous environments.
Organogermanium halides, in general, are known to be sensitive to hydrolysis. researchgate.net this compound is specifically noted to react with aqueous base. researchgate.net This reactivity is attributed to the susceptibility of the compound to nucleophilic attack by hydroxide (B78521) ions. A kinetic study on the base cleavage of related di- and trihalomethyl(trimethyl)germanes in a mixture of n-propanol and water confirmed that the Ge-C bond can be cleaved under these conditions.
| Property | Profile for this compound |
| Hydrolytic Sensitivity | Reacts with aqueous base researchgate.net |
| Key Reactive Site | Susceptible to nucleophilic attack at the dichloromethyl carbon and potential cleavage of the Ge-C bond in basic media. |
| Handling | Requires anhydrous conditions to prevent hydrolysis. byjus.com |
Mechanistic Investigations of Reactions Involving this compound
Nucleophilic substitution reactions are fundamental processes in which a nucleophile displaces a leaving group on a substrate. masterorganicchemistry.comlibretexts.org For organogermanium halides, these reactions are a primary method for forming new germanium-carbon bonds. thieme-connect.de While this compound does not have a halogen directly attached to the germanium atom, the dichloromethyl group is the primary site of nucleophilic attack.
The carbon atom of the dichloromethyl group is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles. The most common and synthetically useful nucleophiles for this purpose are organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.org
The reaction mechanism is analogous to the Sₙ2 reaction, where the nucleophilic carbanion from the organometallic reagent attacks the electrophilic carbon of the CHCl₂ group, displacing one of the chloride ions as a leaving group. libretexts.org This process can potentially occur a second time, replacing both chlorine atoms.
General Reaction Scheme: (CH₃)₃GeCHCl₂ + R-M → (CH₃)₃GeCHClR + MCl (CH₃)₃GeCHClR + R-M → (CH₃)₃GeCHR₂ + MCl (where R = alkyl or aryl; M = Li or MgX)
This reactivity makes this compound a valuable building block for introducing a functionalized methyl group onto a trimethylgermyl scaffold. lookchem.comacs.org The choice of nucleophile, solvent, and reaction conditions can be tuned to control the extent of substitution. libretexts.orggelest.com
Electrophilic reactions involve the attack of an electron-deficient species (an electrophile) on an electron-rich center. chemrxiv.org While organogermanes can participate in electrophilic substitution, particularly on aromatic rings attached to germanium, the reactivity of this compound itself in this context is less straightforward. nih.govresearchgate.netacs.org
The compound does not possess significant electron-rich centers that are typically susceptible to electrophilic attack. The trimethylsilyl (B98337) groups are relatively inert, and the C-Cl bonds are polarized away from the carbon. However, the term "electrophilic reactions of" a compound can also refer to reactions where the compound itself serves as the electrophile. masterorganicchemistry.com As discussed in the previous section, the carbon atom of the dichloromethyl group is electron-deficient (electrophilic) and reacts readily with nucleophiles.
In a different type of electrophilic reaction, known as ipso-electrophilic halogenation, an aryl-germanium bond can be cleaved by an electrophile. For instance, studies on aryltrimethylgermanes have shown that they are more reactive than their silicon analogs in base-mediated radio-iodination, where the germyl (B1233479) group is replaced by an iodine electrophile. bb-c.fr While this compound lacks an aryl group for this specific transformation, this highlights the general susceptibility of the Ge-C bond to cleavage under certain electrophilic conditions.
Radical Transformations: Radical reactions proceed through intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. libretexts.orgbeilstein-journals.org The C-Cl bonds in this compound can be cleaved homolytically under thermal or photochemical conditions to generate a (trimethylgermyl)chloromethyl radical, •CH(Cl)Ge(CH₃)₃. This radical intermediate can then participate in various transformations.
Studies on related compounds provide insight into potential mechanisms. For example, the radical addition of HBr to a chlorinated alkene has been shown to proceed via the formation of a dichloromethyl radical intermediate. Furthermore, aryltrimethylgermane cation radicals, generated via photo-oxidation, have been shown to undergo fragmentation reactions when reacting with nucleophiles. nsf.gov These findings suggest that this compound could be a substrate for radical-initiated reactions, such as additions to alkenes or radical-mediated polymerizations.
Organometallic Transformations: Organometallic transformations, particularly transition metal-catalyzed cross-coupling reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgrsc.org Organogermanium compounds are known to participate in such reactions, including Stille-type and Suzuki-type couplings. thieme-connect.denih.gov
A common pathway involves the conversion of the organogermanium compound into a more reactive organometallic species (e.g., via reaction with lithium or magnesium) which then enters a catalytic cycle. Alternatively, direct C-H activation or oxidative addition involving the C-Cl bond could be envisioned. The catalytic cycle for a cross-coupling reaction typically involves three key steps:
Oxidative Addition: The catalyst, often a palladium(0) complex, adds to an organohalide.
Transmetalation: The organic group from the organogermanium reagent is transferred to the palladium catalyst.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the catalyst. libretexts.org
While specific examples of this compound in cross-coupling are not extensively documented, its structure makes it a potential candidate for such transformations, enabling the formation of more complex molecular architectures. researchgate.net
Derivatization Chemistry of this compound
This compound is a key starting material for the synthesis of more complex organogermanium molecules. lookchem.com Its primary use in derivatization chemistry lies in the nucleophilic substitution of its chlorine atoms, as detailed in section 3.2.1. By reacting this compound with a variety of alkyl or aryl organometallic reagents, a diverse range of new compounds can be synthesized.
Reaction with Organolithium and Grignard Reagents: The reaction with one or two equivalents of an alkyl- or aryl-lithium (R-Li) or Grignard reagent (R-MgX) allows for the stepwise or complete replacement of the chlorine atoms. byjus.comthieme-connect.delibretexts.org This methodology provides a direct route to compounds with the general structures (CH₃)₃GeCH(Cl)R and (CH₃)₃GeCHR₂, where 'R' can be a simple alkyl chain, a bulky group, or an aromatic ring.
| Reagent Type | Example Reagent | Potential Product from (CH₃)₃GeCHCl₂ | Reference Reaction Type |
| Alkyllithium | n-Butyllithium | (CH₃)₃GeCH(Cl)(C₄H₉) or (CH₃)₃GeCH(C₄H₉)₂ | libretexts.org |
| Aryllithium | Phenyllithium | (CH₃)₃GeCH(Cl)(C₆H₅) or (CH₃)₃GeCH(C₆H₅)₂ | masterorganicchemistry.com |
| Alkyl Grignard | Ethylmagnesium Bromide | (CH₃)₃GeCH(Cl)(C₂H₅) or (CH₃)₃GeCH(C₂H₅)₂ | libretexts.org |
| Aryl Grignard | Phenylmagnesium Bromide | (CH₃)₃GeCH(Cl)(C₆H₅) or (CH₃)₃GeCH(C₆H₅)₂ | thieme-connect.de |
This synthetic versatility allows for the construction of tailored organogermanium compounds for applications in materials science and as intermediates in further organic transformations. nih.gov More advanced methods, such as deborylative alkylation of germanium chlorides, also represent potential pathways for creating novel Ge-C bonds from related precursors. nih.gov
Advanced Spectroscopic Elucidation of Dichloromethyltrimethylgermane and Its Derivatives
Mass Spectrometry Techniques
Mass spectrometry serves as a cornerstone in the structural elucidation of organogermanium compounds, including dichloromethyltrimethylgermane. This powerful analytical method provides precise information regarding the mass of molecules and their fragments, which is instrumental in identifying unknown structures. currenta.de The high sensitivity of this technique allows for the analysis of even minute sample quantities, yielding a wealth of structural data. currenta.de
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound and its derivatives. currenta.demetu.edu.tr Unlike unit mass resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. hilarispublisher.combioanalysis-zone.comnih.gov This high mass accuracy enables the determination of the elemental composition of a molecule with a high degree of confidence. currenta.defda.gov
The process involves ionizing the analyte, in this case, this compound, and then measuring the exact mass of the resulting molecular ion. This experimentally determined mass is then compared to the calculated exact masses of potential molecular formulas. bioanalysis-zone.comfda.gov The unique isotopic pattern of germanium, with its five stable isotopes (70Ge, 72Ge, 73Ge, 74Ge, and 76Ge), provides an additional layer of confirmation, as the observed isotopic distribution in the mass spectrum must match the theoretical distribution for the proposed formula. aip.orgclockss.org The high resolution of HRMS allows for the clear visualization of this isotopic pattern, which is a specific characteristic of the elemental composition. currenta.de
For complex mixtures, the coupling of HRMS with separation techniques like Ultra-High-Performance Liquid Chromatography (UPLC) allows for the analysis of individual components, providing structural information even for minor constituents. currenta.de
Elucidation of Fragmentation Pathways and Structural Information from Mass Spectra
Beyond molecular formula confirmation, mass spectrometry provides profound insights into the structure of this compound through the analysis of its fragmentation patterns. currenta.de When a molecule is ionized in the mass spectrometer, particularly with hard ionization techniques like electron impact (EI), it can break apart into smaller, charged fragments. acdlabs.com The pattern of these fragments is reproducible and serves as a molecular fingerprint, offering valuable clues about the molecule's connectivity and the strength of its chemical bonds. acdlabs.com
The fragmentation of organogermanium compounds is influenced by the relative strengths of the bonds within the molecule. For instance, the cleavage of Ge-C and Ge-Cl bonds in this compound would lead to characteristic fragment ions. The analysis of these fragments helps to piece together the original structure. clockss.org
Common fragmentation pathways in mass spectrometry include alpha-cleavage, where a bond adjacent to a radical site is broken. libretexts.orgyoutube.com In the case of a radical cation formed from this compound, alpha-cleavage could involve the loss of a methyl radical or a chlorine atom. The stability of the resulting cation is a driving force for these fragmentation processes. youtube.com
By meticulously analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed. Tandem mass spectrometry (MS/MS) can further enhance this process by isolating a specific ion and subjecting it to further fragmentation, providing even more detailed structural information. currenta.denih.gov
X-ray Diffraction and Crystallography for Crystalline Derivatives of this compound
X-ray Diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com While this compound itself is a liquid at room temperature, its crystalline derivatives can be analyzed by XRD to provide definitive structural information. This technique is crucial for understanding the geometry and bonding within these molecules. anton-paar.comforcetechnology.com
For organogermanium compounds, XRD studies have been instrumental in characterizing a wide range of structures, from simple tetraorganogermanes to complex cage compounds and polymers. researchgate.netnih.govmdpi.com For instance, single-crystal X-ray diffraction has been used to determine the distorted trigonal bipyramidal environment of germanium in dimethylgermanium derivatives of dipeptides. researchgate.net Similarly, the molecular structures of various organogermanium oxides have been elucidated through XRD analysis. mdpi.com
In the context of this compound derivatives, XRD could be used to study the products of its reactions, such as substitution or hydrolysis products that are crystalline. The resulting structural data would provide invaluable insights into the reactivity and bonding of the parent compound.
Other Advanced Spectroscopic Methodologies for Germanium Species
Beyond mass spectrometry and X-ray diffraction, a variety of other advanced spectroscopic techniques can be employed to probe the electronic structure, bonding environment, and optical properties of this compound and its derivatives.
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is particularly useful for studying the excited state properties of molecules. Germanium-containing polymers and other conjugated systems have been shown to exhibit fluorescence, with the emission properties being dependent on the molecular structure and environment. rsc.orgresearchgate.net While this compound itself is not expected to be fluorescent, its derivatives incorporating fluorophores could be studied using this method. Laser-induced fluorescence has also been used for the detection of free germanium atoms. researchgate.net
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES is a powerful element-specific technique that provides information about the oxidation state and coordination geometry of an absorbing atom. mdpi.comrsc.org By tuning synchrotron radiation to the germanium K-edge, one can obtain a XANES spectrum that is sensitive to the local chemical environment of the germanium atoms. mdpi.commdpi.comfrontiersin.org This technique has been successfully applied to determine the oxidation state (e.g., Ge(II) vs. Ge(IV)) and coordination environment (e.g., tetrahedral vs. octahedral) of germanium in various materials, including minerals and organometallic compounds. mdpi.comrsc.orgmdpi.comfrontiersin.org
Hyperspectral Imaging: Hyperspectral imaging combines spectroscopy and imaging to obtain the spectrum for each pixel in an image. specim.compurdue.edu This non-invasive technique allows for the spatial mapping of the chemical composition of a sample. specim.comiris-eng.com While not a primary tool for the initial structural elucidation of a pure compound like this compound, it could be valuable for studying the distribution of its derivatives in heterogeneous materials or for monitoring chemical reactions in situ. purdue.eduiris-eng.com
Computational and Theoretical Investigations of Dichloromethyltrimethylgermane
Quantum Chemical Methods in Organogermanium Research
Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of organogermanium compounds. researchgate.netresearchgate.net These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of bonding, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has become a widely used computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org DFT calculations are based on the principle that the properties of a many-electron system can be determined from its electron density. wikipedia.org This approach is computationally less expensive than other high-level methods, making it suitable for a wide range of organogermanium compounds. wikipedia.org
In the context of dichloromethyltrimethylgermane, DFT calculations can be employed to determine key aspects of its electronic structure. For instance, the method can predict the distribution of electron density, which is crucial for understanding the nature of the chemical bonds within the molecule. The calculated natural population analysis (NPA) charge on the germanium atom can reveal its electrophilicity. chemrxiv.org Furthermore, DFT can be used to analyze the molecular orbitals, providing insights into the bonding and potential reactivity of the compound. The accuracy of DFT predictions can be enhanced by using appropriate functionals, such as B3LYP, often in conjunction with a suitable basis set like 6-311++G(2d,2p). mdpi.com
Recent advancements have seen the use of meta-GGA functionals like SCAN, which have shown improved accuracy in predicting geometries and energies for a diverse range of bonded molecules. mdpi.com The combination of DFT with other theories, such as a modified Poisson-Boltzmann theory, allows for the study of complex systems like liquid-solid interfaces, which could be relevant for understanding the behavior of this compound in solution. aps.org
Ab Initio Approaches for the Prediction of Molecular Properties and Energetics
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.netrsc.org These methods are generally more computationally demanding than DFT but can provide highly accurate predictions of molecular properties and energetics. rsc.orgmdpi.com
For organogermanium compounds, ab initio calculations are invaluable for determining thermochemical data, such as enthalpies of formation. researchgate.netconsensus.app High-level ab initio methods, such as G4 theory, have been shown to provide reliable energy values for germanium compounds. researchgate.net These calculations are critical for establishing accurate bond dissociation enthalpies for Ge-X bonds (where X can be a variety of substituents), which are fundamental to understanding the reactivity of compounds like this compound. researchgate.netcsic.es
Ab initio methods can also be used to predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic excitation energies. rsc.orgnih.gov The accuracy of these predictions can be systematically improved by using larger basis sets and more sophisticated levels of theory. For example, comparing calculated properties with experimental data from techniques like inelastic neutron scattering can validate the quality of the DFT calculations. rsc.org The development of efficient algorithms and the increasing power of computers are making it possible to apply these highly accurate methods to larger and more complex organogermanium systems. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Reactive Pathways
Molecular dynamics (MD) simulations have become a mature and powerful computational technique for understanding the structure-function relationships of macromolecules and have been extended to study smaller molecules as well. nih.gov This method simulates the movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior. nih.govucl.ac.uk
For this compound, MD simulations can be employed for conformational analysis. By simulating the molecule's trajectory over time, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Techniques like simulated annealing and replica exchange molecular dynamics can be used to enhance the sampling of the conformational space. nih.gov
Furthermore, MD simulations, particularly reactive molecular dynamics (ReaxFF MD), are instrumental in exploring reactive pathways. ucl.ac.ukarxiv.org ReaxFF MD allows for the simulation of chemical reactions by dynamically breaking and forming bonds, providing insights into reaction mechanisms at an atomistic level. ucl.ac.uk This can be particularly useful for studying the decomposition pathways of this compound or its reactions with other chemical species. Steered molecular dynamics (SMD) can be used to explore specific reaction coordinates and estimate the energy barriers associated with them. arxiv.org The insights gained from these simulations can guide the design of new synthetic routes and help in understanding the stability of the compound under various conditions. ox.ac.uk
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are increasingly used to predict spectroscopic parameters, which can then be validated against experimental data. arxiv.orgarxiv.org This synergy between theory and experiment is a powerful tool for structural elucidation and for confirming the accuracy of the computational models.
For this compound, theoretical calculations can predict various spectroscopic properties. For instance, DFT calculations can be used to compute theoretical infrared (IR) spectra. mdpi.com By comparing the calculated vibrational frequencies and intensities with experimental IR spectra, one can confirm the molecular structure and the accuracy of the computational method. mdpi.com Similarly, nuclear magnetic resonance (NMR) parameters, such as chemical shifts, can be predicted using computational methods and compared with experimental NMR data. arxiv.org
Machine learning techniques are also emerging as a valuable tool for predicting spectroscopic properties. arxiv.orgresearchgate.net By training models on large datasets of known structures and their corresponding spectra, it is possible to predict the spectra of new molecules with high accuracy. arxiv.org This approach can accelerate the process of material discovery and characterization. researchgate.net The validation of predicted spectroscopic parameters against experimental results is a critical step in ensuring the reliability of the computational models used in the study of organogermanium compounds. researchgate.net
Reaction Mechanism Elucidation via Advanced Computational Chemistry Techniques
Advanced computational chemistry techniques play a pivotal role in elucidating the mechanisms of chemical reactions involving organogermanium compounds. ox.ac.ukarxiv.org These methods allow researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. sumitomo-chem.co.jp
For reactions involving this compound, computational methods can provide a detailed, step-by-step understanding of the reaction pathway. rsc.org Techniques like the Global Reaction Route Mapping (GRRM) strategy, which utilizes methods such as Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR), can systematically explore reaction pathways. rsc.org These methods can identify isomerization and dissociation pathways (A → X and A → X + Y) as well as associative pathways (A + B → X (+ Y)). rsc.org
The identification of transition state structures is a key aspect of reaction mechanism elucidation. sumitomo-chem.co.jp Computational tools can locate these saddle points on the potential energy surface and calculate the activation energies, which determine the reaction rates. sumitomo-chem.co.jp The use of quantum chemical calculations, such as DFT, can provide accurate energetics for the entire reaction profile. researchgate.net The insights gained from these computational studies are invaluable for understanding the factors that control the reactivity of this compound and for designing new and more efficient chemical transformations. cecam.org
Theoretical Studies on Germanium Bonding Characteristics and Electronic Configuration
Theoretical studies provide fundamental insights into the nature of chemical bonding and the electronic configuration of germanium in organogermanium compounds. chemrxiv.orgaps.org These studies go beyond simple structural descriptions to explain the underlying electronic principles that govern the properties and reactivity of these molecules.
In this compound, theoretical calculations can be used to analyze the nature of the germanium-carbon and germanium-chlorine bonds. The Wiberg bond index, for example, can be calculated to quantify the degree of multiple bond character. chemrxiv.org Analysis of the molecular orbitals can reveal the extent of s-p hybridization on the germanium atom and the contribution of d-orbitals to bonding.
Furthermore, theoretical studies can explore the electronic configuration of germanium in different chemical environments. For instance, the calculated natural population analysis (NPA) charge on the germanium atom can provide a measure of its partial atomic charge and its tendency to act as an electrophile or nucleophile. chemrxiv.org Understanding the electronic configuration is also crucial for interpreting spectroscopic data and for predicting the outcomes of chemical reactions. Advanced computational methods can also be used to study the electronic properties of different allotropes of germanium, providing a basis for understanding the bonding in more complex organogermanium structures. aps.org
Applications and Material Science Contexts of Dichloromethyltrimethylgermane
Catalytic and Reagent Applications in Contemporary Organic Synthesis
Dichloromethyltrimethylgermane (Cl₂Me₃Ge) serves as a significant precursor and reagent in the field of organic synthesis. Its utility is primarily centered on its role as a source of germanium for the formation of more complex organogermanium molecules and as a starting material for the generation of reactive germanium species.
The compound is recognized as a key precursor for the synthesis of various organic and inorganic germanium compounds. lookchem.com In this capacity, it provides the fundamental germanium backbone which can be subsequently modified to create a diverse range of germanium-based materials with potential applications across different industries. lookchem.com Its role as a starting material is crucial for the formation of stable inorganic structures possessing unique characteristics. lookchem.com
While direct catalytic applications of this compound are not extensively documented, its importance lies in its ability to generate reactive intermediates, such as germylenes. Germylenes, the germanium analogues of carbenes, are highly reactive species that can participate in a variety of organic transformations. For instance, chlorogermylenes can be synthesized from precursors like GeCl₂·dioxane, which is structurally related to this compound, and these germylenes can undergo further reactions, such as dehydrochlorination, to form zwitterionic germylenes. nih.gov These reactive species can then participate in reactions like 1,4-additions with substrates such as phenylacetylene. nih.gov
Furthermore, adducts of disilylated germylenes can be synthesized from GeCl₂·dioxane and can react with alkynes to form germacyclopropenes or undergo insertion reactions to create vinylgermylenes. nih.gov This reactivity highlights the potential of this compound as a precursor to these valuable synthetic intermediates. The generation of such reactive species is a cornerstone of modern synthetic methodology, enabling the construction of complex molecular architectures. alfa-chemistry.comorganicdivision.org
The following table summarizes the key reactive species derived from or related to this compound and their applications in organic synthesis.
| Reactive Species Precursor/Analogue | Generated Reactive Species | Subsequent Reactions and Applications |
| GeCl₂·dioxane | Chlorogermylene | Precursor to zwitterionic germylenes for addition reactions. nih.gov |
| GeCl₂·dioxane | Disilylated germylene adducts | Formation of germacyclopropenes and vinylgermylenes. nih.gov |
| This compound | Organogermanium compounds | Building blocks for complex molecule synthesis. lookchem.com |
Emerging Applications in Nanoscience and Nanotechnology
The role of this compound in nanoscience and nanotechnology is primarily as a precursor for the synthesis of germanium-containing nanomaterials. researchgate.net While the compound itself may not be the final functional material, its ability to deliver the germanium element is critical for the bottom-up fabrication of various nanostructures. researchgate.net
Germanium-based materials are of significant interest in nanoscience due to their unique electronic and optical properties that emerge at the nanoscale. pnnl.gov For example, germanium is a key component in the fabrication of semiconductor nanomaterials such as quantum dots and nanowires. researchgate.netpnnl.gov These materials have potential applications in advanced electronics, optoelectronics, and solar energy harvesting. rsc.org
The synthesis of these nanomaterials often relies on chemical vapor deposition (CVD) or atomic layer deposition (ALD) techniques, for which volatile precursors are required. google.comresearchgate.net Organogermanium compounds, including those derived from this compound, can serve as these essential precursors. For instance, various germanium precursors are used to deposit thin films of materials like GeSbTe (GST), which are utilized in phase-change random access memory (PRAM) devices. researchgate.net While specific examples detailing the use of this compound in these processes are not abundant in readily available literature, its properties as a germanium precursor make it a relevant candidate for such applications.
The development of novel germanium precursors is an active area of research aimed at improving the quality and control of nanomaterial synthesis. researchgate.netnih.gov The ability to tune the properties of nanomaterials by precisely controlling their size, shape, and composition is a key goal in nanotechnology. nih.govmdpi.com As a source of germanium, this compound can be considered a foundational component in the synthetic toolbox for creating the next generation of functional nanomaterials.
The table below outlines the connection between germanium precursors and their applications in nanoscience.
| Precursor Type | Nanomaterial Synthesized | Potential Applications in Nanoscience and Nanotechnology |
| Germanium Halides (e.g., GeCl₂) | Germanium-containing thin films (e.g., GST) | Phase-change memory devices. google.comresearchgate.net |
| Organogermanium Compounds | Germanium Nanowires | Advanced electronics, sensors. researchgate.net |
| General Germanium Precursors | Ge/SiGe Films | Semiconductor devices. researchgate.net |
| General Germanium Precursors | Germanium Quantum Dots | Optoelectronics, solar energy. pnnl.govrsc.org |
Future Research Directions and Emerging Paradigms in Dichloromethyltrimethylgermane Chemistry
Development of Novel and Highly Efficient Synthetic Approaches to Dichloromethyltrimethylgermane and Its Analogues
The discovery and implementation of novel synthetic methodologies are crucial for advancing the utility of chemical compounds. nih.gov Current efforts in the synthesis of organogermanium compounds, including this compound and its analogues, are focused on improving efficiency, selectivity, and sustainability. nih.govorganic-chemistry.orgmdpi.comnih.govmdpi.com The development of new catalytic transformations and the use of milder reaction conditions are key areas of exploration. labmanager.com For instance, researchers are investigating new catalytic systems that can facilitate the formation of germanium-carbon bonds with high precision, reducing the need for stoichiometric reagents and minimizing waste. researchgate.net The exploration of flow chemistry presents a promising avenue for the continuous and scalable production of these compounds, offering better control over reaction parameters and potentially higher yields. mdpi.com Furthermore, the synthesis of novel analogues of this compound with varied substituents will broaden the scope of their potential applications.
Exploration of Undiscovered Reactivity Modes and Mechanistic Insights
A thorough understanding of a molecule's reactivity is fundamental to harnessing its full potential. Future research will delve into the less-explored reaction pathways of this compound. This includes investigating its behavior in complex reaction systems and under various catalytic conditions. nih.gov Gaining deeper mechanistic insights into its reactions is a priority. elsevierpure.comnih.gov This involves detailed kinetic studies, the identification of transient intermediates, and the elucidation of reaction mechanisms using a combination of experimental techniques and computational modeling. A key goal is to understand how the electronic and steric properties of the dichloromethyl and trimethylgermyl groups influence the compound's reactivity, which will enable more rational design of synthetic strategies and applications.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design
Development of Advanced Spectroscopic Probes and In-Situ Characterization Techniques for Germanium-Containing Systems
Advancements in spectroscopic techniques are crucial for probing the structure, dynamics, and reactivity of germanium-containing systems at the molecular level. Future research will focus on developing and applying more sophisticated spectroscopic methods for the characterization of compounds like this compound. Techniques such as solid-state 73Ge NMR spectroscopy offer a direct window into the local environment of the germanium atom, providing valuable information about bonding and structure. cdnsciencepub.com The application of ultrafast spectroscopic techniques, such as attosecond transient reflectivity and absorption spectroscopy, can provide real-time insights into the electronic and carrier dynamics in germanium-based materials upon photoexcitation. spiedigitallibrary.orgresearchgate.netaps.org Furthermore, the development of in-situ characterization techniques will allow for the monitoring of reactions involving this compound as they occur, providing a deeper understanding of reaction mechanisms and kinetics. The use of advanced probes like germanium quantum dots for super-resolution imaging also highlights the expanding role of germanium in advanced analytical techniques. optica.org
Rational Design and Synthesis of Next-Generation Germanium-Containing Functional Materials
The unique properties of germanium make it a promising element for the creation of advanced functional materials. sfa-oxford.com The rational design and synthesis of next-generation materials based on this compound and its derivatives is a key area of future research. rsc.orgrsc.orgjst.go.jp This involves a targeted approach where the molecular structure is tailored to achieve specific properties and functionalities. mdpi.com For instance, by incorporating this compound into polymers or metal-organic frameworks (MOFs), it may be possible to create materials with novel catalytic, electronic, or optical properties. uw.edumdpi.com The synthesis of two-dimensional (2D) materials containing germanium is another exciting frontier, with potential applications in next-generation electronics and optoelectronics. rug.nllsbu.ac.uk The development of new synthetic techniques, such as hydrothermal synthesis, is also enabling the creation of novel germanium-based nanomaterials for applications in energy storage and beyond. lsbu.ac.ukresearchgate.net
Considerations for Sustainability and Environmental Impact in this compound Chemistry
As with all chemical research and development, the principles of green chemistry and sustainability are of paramount importance. acs.orgpjoes.commdpi.com Future work with this compound must consider its entire lifecycle, from synthesis to disposal. This includes developing greener synthetic routes that minimize waste and the use of hazardous substances. rsc.org The environmental fate and potential toxicity of organogermanium compounds, including this compound, need to be thoroughly investigated to ensure their safe application. epa.govresearchgate.net While some organometallic compounds have raised environmental concerns, others are being developed as more environmentally friendly alternatives to toxic materials. wikipedia.org The goal is to design and utilize this compound and its derivatives in a manner that is "safe and sustainable by design," minimizing their environmental footprint and potential risks to human health. europa.eu This involves a holistic approach that considers atom economy, energy efficiency, and the use of renewable resources. rsc.org
Q & A
Basic: What are the primary synthetic pathways for Dichloromethyltrimethylgermane, and how can reaction parameters be optimized?
Methodological Answer:
this compound is typically synthesized via alkylation of germanium precursors. For example, chlorotrimethylgermane derivatives react with methyl chloride under controlled anhydrous conditions. Optimization involves precise stoichiometry, inert atmospheres (e.g., nitrogen), and temperature modulation (e.g., −78°C to room temperature) to minimize side reactions like hydrolysis or oxidation. Reaction progress can be monitored via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
Key Parameters Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −30°C to 25°C | Prevents Ge-C bond cleavage |
| Solvent | Dry THF or Hexane | Reduces moisture interference |
| Stoichiometry (Ge:MeCl) | 1:1.2 | Minimizes by-products |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
Methodological Answer:
- NMR Spectroscopy : NMR shows singlet peaks for methyl groups (δ 0.8–1.2 ppm) and chlorine-induced splitting patterns. NMR confirms Ge-C bonding (δ 5–15 ppm).
- IR Spectroscopy : Ge-C stretches appear at 550–600 cm, while Ge-Cl vibrations occur near 400 cm.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M] at m/z 153) and isotopic patterns for germanium (e.g., , ) validate molecular composition .
Basic: What safety protocols are mandatory when handling this compound?
Methodological Answer:
- Moisture Avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates toxic HCl gas .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are essential.
- Waste Management : Quench residues with ethanol/water mixtures and store in labeled containers for professional disposal to avoid environmental contamination .
Advanced: How do ligand coordination environments influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Ligands like phosphines or arsines modulate germanium’s electrophilicity. For example, platinum complexes with chlorotrimethylgermane show enhanced oxidative addition when coordinated with bidentate ligands (e.g., 1,2-bisdiphenylphosphinoethane). Kinetic studies using UV-Vis spectroscopy or X-ray crystallography reveal ligand-induced changes in transition-state geometry, impacting reaction rates and selectivity .
Data Contradiction Example:
- Study A : Reports 80% yield with triphenylphosphine.
- Study B : Achieves 95% yield using diphosphine ligands.
Resolution : Analyze steric/electronic ligand effects via Hammett plots or DFT calculations to reconcile discrepancies .
Advanced: How can computational models predict the stability of this compound derivatives under varying thermal conditions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies (BDEs) for Ge-C and Ge-Cl bonds. Compare results with thermogravimetric analysis (TGA) data to validate decomposition thresholds. For example, a computed BDE of 250 kJ/mol for Ge-C aligns with experimental TGA stability up to 150°C .
Advanced: What strategies resolve contradictory data on by-product formation during this compound synthesis?
Methodological Answer:
- Hypothesis Testing : Vary reaction parameters (e.g., solvent polarity, catalyst loading) to isolate by-product origins.
- Mechanistic Probes : Use isotopic labeling (e.g., -methyl groups) to track methyl transfer pathways via MS/MS.
- Cross-Study Meta-Analysis : Aggregate data from multiple sources (e.g., GC-MS, HPLC) to identify systematic errors or environmental variables (e.g., humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
